molecular formula C4H3BrN2OS B11821767 N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine

N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine

Cat. No.: B11821767
M. Wt: 207.05 g/mol
InChI Key: WYFYXCKMYXOWFO-UHFFFAOYSA-N
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Description

N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a hydroxylamine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

The synthesis of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-thiazolecarboxaldehyde with hydroxylamine. The reaction is carried out in an aqueous medium, often using a base to facilitate the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H3BrN2OS

Molecular Weight

207.05 g/mol

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H3BrN2OS/c5-3-1-6-4(9-3)2-7-8/h1-2,8H

InChI Key

WYFYXCKMYXOWFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C=NO)Br

Origin of Product

United States

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